2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide, also known as TFMPA, is a compound that has been extensively studied for its potential in various scientific research applications. This compound is a member of the acetamide family, which is commonly used in medicinal chemistry due to its high bioavailability and low toxicity.
Scientific Research Applications
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study focused on developing new chemical entities for potential anticancer, anti-inflammatory, and analgesic agents through the Leuckart synthetic pathway. It involved the assessment of novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives against various cancer cell lines and for anti-inflammatory and analgesic activities. The investigation highlighted that compounds with halogens on the aromatic ring, such as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, showed promising anticancer, anti-inflammatory, and analgesic activities, suggesting potential therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).
Synthesis and Molecular Docking Analysis
Another study detailed the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which was then subjected to in silico modeling to confirm its anticancer activity by targeting the VEGFr receptor. This showcases the compound's potential as an anticancer drug, with its structure and molecular docking analysis providing insights into its mechanism of action (Sharma et al., 2018).
Photocatalytic Degradation Studies
Research into the photocatalytic degradation of pharmaceuticals, such as paracetamol (acetaminophen), using TiO2 nanoparticles under UV light, provides insights into environmental applications of related compounds. The study highlights how variations in pH affect the adsorption and photodegradation of paracetamol, with potential implications for the environmental management of similar acetamide derivatives (Jallouli et al., 2017).
Electrochemical Properties
Investigations into the synthesis and electrochemical properties of tetrasubstituted tetraphenylethenes, including derivatives with acetamidophenyl groups, offer valuable insights into the chemical behavior and potential applications of 2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide in developing materials with specific electrochemical properties (Schreivogel et al., 2006).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target key functional proteins in bacterial cell division .
Mode of Action
It’s worth noting that trifluoromethyl (-cf3) group-containing drugs have been found to exhibit numerous pharmacological activities . The trifluoromethyl group in the compound could potentially interact with its targets, leading to changes in their function.
Biochemical Pathways
It’s known that trifluoromethyl group-containing drugs can significantly affect pharmaceutical growth .
Result of Action
Compounds with similar structures have shown potent antimicrobial activity in in vitro studies .
properties
IUPAC Name |
2-phenyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c18-17(19,20)14-7-4-8-15(12-14)23-10-9-21-16(22)11-13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTMJNQJWWWIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.